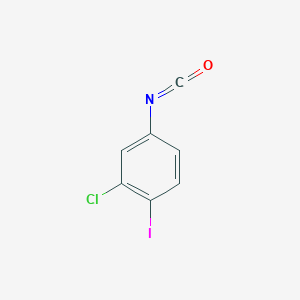

2-Chloro-1-iodo-4-isocyanatobenzene

Description

Contextualization within Halogenated Aromatic Isocyanates

Halogenated aromatic isocyanates are a class of organic compounds that contain one or more halogen atoms and an isocyanate (-N=C=O) functional group attached to an aromatic ring. wikipedia.orggoogle.com The isocyanate group is highly electrophilic, making it reactive toward a wide range of nucleophiles, including alcohols, amines, and water. wikipedia.orgrsc.org This reactivity is fundamental to the formation of urethanes, ureas, and other derivatives, which are key linkages in the production of polyurethane polymers. wikipedia.orgyoutube.com

The presence of halogen substituents on the aromatic ring significantly influences the reactivity of the isocyanate group and the ring itself. Halogens are electron-withdrawing through an inductive effect, which can increase the electrophilicity of the isocyanate's carbon atom, thus enhancing its reactivity. rsc.orglumenlearning.com However, they also exhibit a deactivating effect on the aromatic ring towards electrophilic substitution due to this inductive withdrawal, while directing incoming electrophiles to the ortho and para positions through resonance effects. pressbooks.pubquora.com In the case of 2-chloro-1-iodo-4-isocyanatobenzene, the interplay between the chloro and iodo substituents creates a unique electronic environment that can be exploited for selective chemical modifications.

The synthesis of aromatic isocyanates is often achieved through the phosgenation of the corresponding anilines. wikipedia.orggoogle.com This process involves reacting the amine with phosgene (B1210022) or a phosgene equivalent. wikipedia.org Alternative, non-phosgene routes are also being explored, such as the reductive carbonylation of nitro compounds or the thermal decomposition of carbamates, driven by the hazardous nature of phosgene. nih.gov For this compound, a plausible synthetic route would involve the phosgenation of 2-chloro-4-iodoaniline. sigmaaldrich.com

Significance in Contemporary Organic Synthesis and Materials Science

The trifunctional nature of this compound provides multiple reaction sites, making it a valuable tool for synthetic chemists. The isocyanate group can readily react with nucleophiles to form a variety of stable linkages. wikipedia.orgrsc.org For instance, reaction with alcohols yields urethanes, while reaction with amines produces ureas. wikipedia.org These reactions are central to the synthesis of a wide array of organic molecules and polymers.

The differential reactivity of the C-Cl and C-I bonds offers further synthetic utility. The carbon-iodine bond is generally more susceptible to cleavage and participation in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) than the carbon-chlorine bond. This allows for the sequential and regioselective introduction of new functional groups. For example, a substituent could be introduced at the iodine-bearing position via a palladium-catalyzed cross-coupling reaction, leaving the chloro and isocyanato groups intact for subsequent transformations. Another important reaction is the metal-halogen exchange, which is frequently used to prepare organolithium reagents from aryl halides. wikipedia.org This reaction is often faster for iodides than for bromides and chlorides. wikipedia.org

In materials science, halogenated aromatic isocyanates are used to impart specific properties to polymers. google.com The incorporation of halogens can enhance fire resistance, a critical feature for materials used in construction and transportation. google.com Diisocyanates are key components in the production of polyurethanes, which have widespread applications as foams, coatings, and adhesives. wikipedia.orgcrowdchem.netresearchgate.net While this compound is a monoisocyanate, its derivatives could be used to modify the properties of existing polymers or to create novel materials with tailored characteristics.

Overview of Research Trajectories for Complex Aryl Isocyanates

Current research on complex aryl isocyanates is driven by the need for more sophisticated materials and more efficient and sustainable synthetic methodologies. Key research trajectories include:

Development of Bio-based Isocyanates: There is a significant push to develop isocyanates from renewable resources to reduce the environmental footprint of polyurethane production. patsnap.com

Safer Isocyanate Chemistries: Research is ongoing to develop less hazardous alternatives to traditional isocyanates and to create "blocked isocyanates" that release the reactive isocyanate group only under specific conditions, thereby improving handling safety. rsc.orgpatsnap.com

Novel Polymer Architectures: Complex isocyanates are being used to create polymers with advanced properties, such as self-healing capabilities, shape-memory effects, and enhanced thermal and mechanical stability. researchgate.net

Cascade Reactions: The multifunctional nature of complex isocyanates is being exploited in cascade reactions, where multiple chemical transformations occur in a single synthetic operation. nih.gov This approach improves efficiency and reduces waste.

Applications in Medicinal Chemistry and Agrochemicals: The isocyanate moiety is a key structural feature in some biologically active compounds. Research is exploring the synthesis of novel isocyanate-containing molecules as potential pharmaceuticals and agrochemicals. nih.govrsc.org

The study of complex aryl isocyanates like this compound is integral to advancing these research frontiers, offering a platform for the development of new synthetic methods and materials with tailored functionalities.

Compound Information Table

| Compound Name |

| This compound |

| 2-Chloro-4-iodoaniline |

| Toluene (B28343) diisocyanate (TDI) |

| Methylene diphenyl diisocyanate (MDI) |

Physicochemical Data Table for this compound

| Property | Value |

| Molecular Formula | C7H3ClINO 001chemical.com |

| Molecular Weight | 279.46 g/mol 001chemical.com |

| CAS Number | 1261790-72-0 001chemical.com |

Properties

IUPAC Name |

2-chloro-1-iodo-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClINO/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGMUJMQNGSUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 1 Iodo 4 Isocyanatobenzene

Phosgene-Based Synthetic Strategies and Their Modern Alternatives

The use of phosgene (B1210022) and its surrogates has been a cornerstone in the industrial production of isocyanates. These methods are generally efficient and high-yielding, though they involve highly toxic reagents, necessitating stringent safety precautions.

Amination-Phosgenation Routes for Aryl Isocyanates

The traditional and most direct method for synthesizing aryl isocyanates is the reaction of a primary aryl amine with phosgene (COCl₂). nih.govacs.org For the synthesis of 2-Chloro-1-iodo-4-isocyanatobenzene, the precursor would be 2-chloro-4-iodoaniline. The reaction typically proceeds in an inert solvent. The amine reacts with phosgene to form an intermediate N-carbamoyl chloride, which upon heating, eliminates hydrogen chloride to yield the desired isocyanate. google.com

The process can be carried out in either the liquid or gas phase. nih.govacs.org The liquid-phase method is suitable for amines with high boiling points and is commonly used for large-scale production of isocyanates like MDI and TDI. acs.org Gas-phase phosgenation involves vaporizing the amine at high temperatures (200–600 °C) and reacting it with gaseous phosgene. nih.govacs.org While the phosgene route is well-established and cost-effective, the extreme toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct are significant drawbacks. nih.govdigitellinc.com

Exploration of Oxalyl Chloride as a Phosgene Surrogate

Given the hazards associated with phosgene, there has been considerable research into safer alternatives. Oxalyl chloride ((COCl)₂) has emerged as a viable phosgene surrogate for the synthesis of isocyanates. researchgate.netgoogle.comdtic.mil The reaction of an aniline (B41778), such as 2-chloro-4-iodoaniline, or its hydrochloride salt with oxalyl chloride provides the corresponding isocyanate. researchgate.netgoogle.com

The reaction typically involves treating the amine or its salt with an excess of oxalyl chloride in a high-boiling point solvent like o-dichlorobenzene. google.comdtic.mil This forms an intermediate oxamic chloride, which then undergoes thermal decomposition to produce the isocyanate, carbon monoxide, and hydrogen chloride. researchgate.netgoogle.com This method is advantageous as oxalyl chloride is less hazardous than phosgene and the reaction can often be performed under milder conditions. researchgate.net However, this method may not be suitable for thermally sensitive compounds. researchgate.net

| Reagent | Precursor | Conditions | Products | Reference |

| Phosgene (COCl₂) | 2-Chloro-4-iodoaniline | Inert solvent, heat | This compound, HCl | nih.govacs.org |

| Oxalyl Chloride ((COCl)₂) | 2-Chloro-4-iodoaniline or its HCl salt | High-boiling solvent (e.g., o-dichlorobenzene), 80-180°C | This compound, CO, HCl | researchgate.netgoogle.com |

Non-Phosgene Approaches for Isocyanate Moiety Introduction

The drive towards "green chemistry" has spurred the development of numerous non-phosgene routes for isocyanate synthesis. nih.gov These methods avoid the use of highly toxic reagents and often offer alternative reaction pathways with different selectivities and substrate scopes.

Carbonylation Reactions of Nitro and Amino Precursors

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O), are a prominent class of non-phosgene methods for synthesizing isocyanates. These can start from either nitro or amino precursors.

The direct reductive carbonylation of nitroaromatics offers a more concise route to isocyanates. nih.govdigitellinc.com In this approach, a nitro compound, such as 2-chloro-1-iodo-4-nitrobenzene, is reacted with carbon monoxide (CO) in the presence of a catalyst. Palladium-based catalyst systems have been shown to be particularly effective for this transformation. researchgate.netacs.orgionike.com

The reaction is typically carried out under pressure and at elevated temperatures. researchgate.net Various palladium complexes, often with N-donor ligands like phenanthroline, have been investigated to optimize the conversion and selectivity. researchgate.netionike.com The reaction proceeds through the reduction of the nitro group and subsequent carbonylation to form the isocyanate. While this method is promising, challenges such as catalyst stability and the need for high pressures remain. researchgate.netionike.com

An increasingly attractive non-phosgene route involves the use of carbon dioxide (CO₂) as a C1 source. scholaris.caionike.comnih.gov This method typically involves two steps: the formation of a carbamate (B1207046) from an amine and CO₂, followed by the thermal decomposition of the carbamate to the isocyanate. nih.gov

For the synthesis of this compound, the starting material would be 2-chloro-4-iodoaniline. The amine reacts with CO₂ to form a carbamic acid intermediate, which can be converted to a more stable carbamate. scholaris.caacs.org This step can be facilitated by the use of a base and dehydrating agents. scholaris.ca

The isolated carbamate is then subjected to thermal decomposition (thermolysis) to yield the isocyanate and an alcohol. mdpi.comresearchgate.netpublish.csiro.au This decomposition can be performed in either the gas or liquid phase and may be catalyzed by various metal compounds. mdpi.comresearchgate.net This approach is considered more environmentally friendly, though it requires a two-step process and the thermal decomposition can sometimes lead to side reactions. nih.gov

| Precursor | Reagents | Intermediate | Conditions | Product | References |

| 2-Chloro-1-iodo-4-nitrobenzene | Carbon Monoxide (CO), Palladium catalyst | - | High pressure, elevated temperature | This compound | digitellinc.comresearchgate.netacs.org |

| 2-Chloro-4-iodoaniline | Carbon Dioxide (CO₂), Dehydrating agent | Carbamate | Mild conditions for carbamate formation | Carbamate intermediate | scholaris.caacs.org |

| Carbamate intermediate | Heat, optional catalyst | - | High temperature (gas or liquid phase) | This compound, Alcohol | mdpi.comresearchgate.netnih.gov |

Urea-Based Methods for Isocyanate Generation

The generation of isocyanates from urea (B33335) derivatives is primarily achieved through thermal decomposition. This method involves the reverse of the typical urea synthesis, where an isocyanate reacts with an amine. asianpubs.org The thermal cracking of substituted ureas can yield the corresponding isocyanate and an amine. mdpi.comutech-polyurethane.comresearchgate.net

For instance, studies on the thermal decomposition of 1,3-diphenylurea (B7728601) have demonstrated that it breaks down to produce phenyl isocyanate and aniline. mdpi.comresearchgate.net This process, however, requires high temperatures, often exceeding 350°C, to achieve high conversion and selectivity. mdpi.comutech-polyurethane.com The reaction is typically performed in a flow reactor with the urea compound diluted in a suitable solvent to minimize side reactions, such as the formation of biuret (B89757) or cyclic cyanuric acid compounds. mdpi.comresearchgate.net

When urea itself is heated, it undergoes a more complex decomposition, initially forming ammonium (B1175870) cyanate (B1221674), which then breaks down into ammonia (B1221849) and isocyanic acid at temperatures above 160°C. youtube.com While this demonstrates the formation of an isocyanate species, it is not a direct route to substituted aryl isocyanates like this compound.

In synthetic practice, isocyanates are more commonly generated and then trapped with amines to form ureas. asianpubs.orgasianpubs.org Mild, metal-free methods exist to generate aryl isocyanates from arylamines and CO2, which are then reacted with other nucleophiles to produce ureas or carbamates. organic-chemistry.org Therefore, while theoretically possible, the direct conversion of a pre-formed, stable disubstituted urea into a specific aryl isocyanate like this compound is not a conventional high-yield synthetic route and is more relevant in the context of polymer recycling. utech-polyurethane.com

Table 1: Urea-Based Isocyanate Generation Summary

| Method | Precursor | Products | Conditions | Key Findings |

|---|---|---|---|---|

| Thermal Decomposition | 1,3-Diphenylurea (Model Compound) | Phenyl isocyanate and Aniline | 350–450 °C, continuous flow reactor, diluted phase | High conversion (70–90%) and selectivity (~100%) can be achieved, but conditions are harsh and more suited for chemical recycling than fine chemical synthesis. mdpi.comutech-polyurethane.comresearchgate.net |

| Thermal Decomposition | Urea | Ammonia and Isocyanic Acid | >160 °C | Illustrates the formation of the simplest isocyanate but is not applicable for synthesizing substituted aryl isocyanates. youtube.com |

Rearrangement Reactions for Aryl Isocyanate Synthesis

Rearrangement reactions provide the most reliable and versatile pathways to synthesize complex aryl isocyanates from various carboxylic acid derivatives. These methods are well-suited for substrates bearing multiple halogen substituents.

The Curtius rearrangement is a cornerstone reaction for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. wikipedia.orgnih.govorganic-chemistry.org The reaction is initiated by the conversion of a carboxylic acid to an acyl azide, which upon thermal or photochemical induction, rearranges to the isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov

A key advantage of the Curtius rearrangement is its broad functional group tolerance and the complete retention of the migrating group's stereochemistry. nih.gov This makes it highly suitable for the synthesis of this compound from a 2-chloro-1-iodo-4-carboxybenzene precursor. The presence of ortho- and other halogen substituents on the aromatic ring does not typically interfere with the reaction. The mechanism is believed to be a concerted process, avoiding the formation of a free nitrene intermediate, which minimizes side reactions. wikipedia.org

Several methods have been developed for the one-pot conversion of carboxylic acids to the corresponding isocyanate or its derivatives. Reagents like diphenylphosphoryl azide (DPPA) are commonly employed to directly convert carboxylic acids into acyl azides, which then rearrange in situ. nih.gov

Table 2: Curtius Rearrangement for Isocyanate Synthesis

| Precursor | Key Intermediate | Common Reagents for Azide Formation | Product |

|---|---|---|---|

| Carboxylic Acid (e.g., 2-Chloro-1-iodo-4-carboxybenzene) | Acyl Azide | Diphenylphosphoryl azide (DPPA), Sodium azide (NaN₃) with an acyl chloride | Isocyanate |

Hofmann Rearrangement: The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org For the synthesis of this compound, the required precursor would be 2-chloro-1-iodo-4-benzamide. The reaction is typically carried out with a halogen, such as bromine or chlorine, in a strong aqueous base like sodium hydroxide. wikipedia.orgyoutube.com

The mechanism involves the deprotonation of the amide, followed by halogenation at the nitrogen to form an N-haloamide. A second deprotonation generates an anion that rearranges, with the aryl group migrating to the nitrogen and displacing the halide ion to form the isocyanate. wikipedia.orgyoutube.com This isocyanate can be isolated or, if water is present, will hydrolyze and decarboxylate to the corresponding amine. wikipedia.org Modern variations of this reaction use reagents like N-bromosuccinimide (NBS) or can be performed under electrochemical conditions to create milder and less corrosive environments. wikipedia.orgrsc.org Tandem procedures have been developed where the in situ generated isocyanate is trapped by amines to form ureas. rsc.org

Lossen Rearrangement: The Lossen rearrangement converts a hydroxamic acid, or its derivatives, into an isocyanate. wikipedia.orgnumberanalytics.comresearchgate.net The precursor for synthesizing this compound would be 2-chloro-1-iodo-benzohydroxamic acid. The reaction requires the activation of the hydroxamic acid by converting the hydroxyl group into a better leaving group, often through acylation or sulfonylation. researchgate.net The resulting O-activated hydroxamic acid, upon treatment with a base, rearranges to the isocyanate with the loss of a carboxylate. wikipedia.org

The reaction proceeds under generally mild conditions and, like the Curtius and Hofmann rearrangements, is tolerant of various substituents on the aromatic ring. researchgate.net Recent advancements have shown that the rearrangement can occur directly from free hydroxamic acids under metal-assisted or other promoted conditions. researchgate.net The choice of substituents on the hydroxamic acid can influence reactivity, with electron-donating groups sometimes facilitating the reaction. numberanalytics.com

Table 3: Comparison of Hofmann and Lossen Rearrangements

| Rearrangement | Precursor | Typical Reagents | Key Intermediate |

|---|---|---|---|

| Hofmann | Primary Amide (e.g., 2-Chloro-1-iodo-4-benzamide) | Br₂/NaOH, N-Bromosuccinimide (NBS) | N-Bromoamide |

| Lossen | Hydroxamic Acid (e.g., 2-Chloro-1-iodo-benzohydroxamic acid) | Activating agent (e.g., Ac₂O, SOCl₂) then base | O-Acyl/O-Sulfonyl hydroxamate |

Regioselective Introduction of Halogen Substituents (Chlorine and Iodine)

The synthesis of the target compound hinges on the precise, regioselective installation of the chlorine and iodine atoms onto the aromatic ring. The precursor is typically a substituted aniline, where the amino group's strong directing effect must be managed and exploited.

The synthesis of the 2-chloro-1-iodo-4-aminobenzene skeleton requires specific halogenation patterns relative to the amino group. The amino group is a powerful ortho-, para-director, which can lead to mixtures of products and over-halogenation.

Ortho-Chlorination: Achieving selective ortho-chlorination of anilines, while avoiding the electronically favored para-position, requires specialized strategies. Direct chlorination of unprotected anilines often yields predominantly the para-isomer. beilstein-journals.orgnih.gov To overcome this, organocatalytic methods have been developed. The use of a secondary ammonium salt, such as diisopropylammonium chloride, as a catalyst with a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride can achieve highly ortho-selective chlorination of N-protected anilines. researchgate.netthieme-connect.comrsc.org Protecting the aniline, for example as an N-Boc or N-Ns derivative, is often necessary for this transformation. researchgate.net Another approach involves iodine(III)-mediated chlorination of N-tosyl anilines, which also provides a pathway to ortho-chlorinated products. researchgate.net

Para-Iodination: In contrast to chlorination, the iodination of anilines can be more readily directed to the para-position. The amino group's strong activating nature facilitates electrophilic substitution, and iodine, being a less reactive electrophile, often shows higher selectivity. A simple and effective protocol involves reacting an aniline derivative with molecular iodine in a pyridine/dioxane mixture, which yields the para-iodinated product under mild conditions. researchgate.net For substrates that are already chlorinated, such as a 2-chloroaniline (B154045) derivative, regioselective iodination is also feasible. Studies have shown that using elemental iodine with silver salts containing non-coordinating anions (e.g., AgSbF₆, AgBF₄) can selectively introduce iodine at the para-position relative to the amino group in chlorinated anilines. nih.govuky.edu

The order of the halogenation steps is critical and depends on the directing effects of the substituents. A logical approach to 2-chloro-1-iodo-4-aminobenzene is to perform the chlorination first, followed by iodination.

A plausible synthetic sequence starts with an N-protected p-aminophenol or p-aniline derivative. The directing group guides the initial chlorination to the ortho position. Following this, the directing group can be converted to the amine, and subsequent iodination can be performed.

Alternatively, and more directly, one can start with 2-chloroaniline. The amino group will direct the incoming electrophile (iodine) to the para position (C4), and to a lesser extent, the ortho position (C6). The chlorine atom at C2 also directs ortho/para, which aligns with substitution at C4 and C6. By carefully selecting the iodinating agent, high selectivity for the para-position can be achieved. Kinetic studies of the iodination of p-chloroaniline with iodine monochloride have been conducted, providing insight into the reaction mechanism. acs.orgacs.org

Table 4: Reagent Selection for Sequential Halogenation of Aniline Derivatives

| Step | Transformation | Substrate Type | Reagent System | Selectivity |

|---|---|---|---|---|

| 1 | Ortho-Chlorination | N-Protected Aniline | Secondary Ammonium Salt (cat.) + NCS/SO₂Cl₂ | High ortho-selectivity. thieme-connect.comrsc.org |

| 2 | Para-Iodination | 2-Chloroaniline | I₂ / AgSbF₆ | High para-selectivity. nih.govuky.edu |

| 2 | Para-Iodination | Aniline Derivative | I₂ in Pyridine/Dioxane | Good para-selectivity. researchgate.net |

Halogenation of Precursor Aromatic Systems

The introduction of chloro and iodo substituents onto an aromatic precursor is a critical step in the synthesis of this compound. The choice of halogenation strategy depends heavily on the nature of the precursor and the desired regiochemical outcome.

Electrophilic aromatic substitution is a fundamental reaction for introducing halogens to an aromatic ring. wikipedia.org However, when synthesizing a multisubstituted compound like this compound, the directing effects of the substituents already present on the ring are a primary consideration. The reaction typically involves activating a halogen with a Lewis acid (for Cl₂ or Br₂) or an oxidizing agent (for I₂) to generate a potent electrophile that is then attacked by the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com

The substituents on the aromatic ring dictate the position of the incoming electrophile.

Halogens (Cl, I): These are deactivating groups but are ortho, para-directors.

Isocyanate group (-NCO): This group is strongly deactivating and a meta-director.

These directing effects present a significant regiochemical challenge. For instance, attempting to halogenate 1-chloro-4-isocyanatobenzene would likely result in substitution at positions ortho to the chlorine and meta to the isocyanate, leading to a mixture of products. Similarly, iodination of 4-chloroaniline (B138754) followed by conversion to the isocyanate would require careful control to achieve the desired 2-iodo isomer over the 3-iodo isomer. The mechanism proceeds through a carbocation intermediate, known as an arenium ion, which loses a proton to restore aromaticity. youtube.com The rate-limiting step is the initial attack on the electrophile by the aromatic ring, which disrupts its aromaticity. masterorganicchemistry.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Halogenation

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -Cl (Chloro) | Halogen | Deactivating | ortho, para |

| -I (Iodo) | Halogen | Deactivating | ortho, para |

| -NCO (Isocyanate) | Electron-withdrawing | Strongly Deactivating | meta |

| -NH₂ (Amino) | Electron-donating | Strongly Activating | ortho, para |

| -NHC(O)R (Amide) | Electron-donating | Activating | ortho, para |

Directed ortho-metallation (DoM) is a powerful strategy that circumvents the inherent regioselectivity issues of classical electrophilic aromatic substitution. wikipedia.org This reaction utilizes a Directed Metalation Group (DMG), which is a functional group that coordinates to an organolithium reagent (typically n-BuLi or sec-BuLi), directing deprotonation at the adjacent ortho position. baranlab.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate, which can then be quenched with an electrophile, such as an iodine source (e.g., I₂), to install a substituent with complete regiocontrol. wikipedia.org

For the synthesis of this compound, a precursor such as 4-chloroaniline could be protected as a carbamate (e.g., -NHCO₂R or -NHCONR₂), which is an excellent DMG. acs.orgnih.gov The DoM sequence would be:

Protection of 4-chloroaniline to form an aryl O-carbamate or N-carbamate derivative. The aryl O-carbamate group is one of the most powerful DMGs. nih.gov

Treatment with a strong base like sec-BuLi to selectively deprotonate the position ortho to the carbamate group.

Quenching the resulting aryllithium species with an iodinating agent (e.g., I₂) to introduce the iodine atom at the C-2 position.

Deprotection of the carbamate and subsequent conversion to the isocyanate group.

This method offers superior regioselectivity compared to electrophilic halogenation, as the site of substitution is determined by the DMG's position, not by the combined electronic effects of all substituents. baranlab.org

Table 2: Comparison of Halogenation Strategies for a 4-Substituted Precursor

| Feature | Electrophilic Aromatic Halogenation | Directed ortho-Metallation (DoM) |

|---|---|---|

| Principle | Attack of benzene (B151609) ring on an electrophile. | Deprotonation directed by a functional group. organic-chemistry.org |

| Regiocontrol | Governed by electronic effects of all substituents; often yields mixtures. | Excellent; substitution occurs exclusively ortho to the DMG. wikipedia.org |

| Key Reagents | Lewis acids (FeCl₃, AlCl₃), oxidizing agents (HNO₃). wikipedia.org | Organolithium bases (n-BuLi, s-BuLi), electrophile (I₂). baranlab.org |

| Substrate Scope | Best with activated or moderately deactivated rings. | Requires a suitable Directed Metalation Group (DMG). organic-chemistry.orgacs.org |

| Application to Target | Challenging due to conflicting directing effects of chloro and isocyanate groups. | Highly suitable using a carbamate or amide as the DMG. |

Integrated Synthetic Pathways and Total Synthesis Approaches

Constructing a complex molecule like this compound often benefits from integrated pathways that combine multiple transformations efficiently.

Divergent synthesis , in contrast, starts from a common intermediate that is elaborated into a variety of structurally related products. nih.govnih.gov For example, a key intermediate like 2-amino-5-iodobenzoic acid could be synthesized. google.com From this intermediate, one pathway could lead to the target compound via chlorination and conversion of the acid to an isocyanate. Another pathway could lead to different derivatives by altering the halogenation step or the final functional group transformation, creating a library of related compounds. nih.gov

One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.govorganic-chemistry.org A hypothetical one-pot synthesis for a related urea derivative could involve the Staudinger–aza-Wittig reaction, where an azide is converted to an isocyanate intermediate in situ using carbon dioxide, which is then trapped by an amine. nih.gov

A cascade reaction involves a series of intramolecular transformations that occur sequentially, often triggered by a single event. While a specific cascade for this compound is not prominently documented, the principle could be applied to build the substituted ring system efficiently. For instance, a reaction could be designed where the formation of one bond sets up the geometry for a subsequent cyclization or rearrangement that installs one of the required functional groups.

Green Chemistry Principles in the Synthesis of Halogenated Aryl Isocyanates

The synthesis of aryl isocyanates has traditionally relied on hazardous reagents, most notably phosgene. wikipedia.org Applying green chemistry principles aims to develop safer, more sustainable, and efficient synthetic routes. rsc.org

Key green approaches applicable to the synthesis of this compound include:

Phosgene-Free Routes: The most significant green improvement is the avoidance of phosgene. Alternatives include the reductive carbonylation of nitroaromatics using carbon monoxide acs.org or the thermal decomposition of carbamates derived from non-toxic reagents like dimethyl carbonate. researchgate.net The Curtius, Hofmann, or Lossen rearrangements provide other phosgene-free pathways from carboxylic acids, amides, or hydroxamic acids, respectively. rsc.org

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product. One-pot and cascade reactions are inherently more atom-economical as they reduce the need for intermediate isolation and purification steps. nih.gov

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives, such as water or ethanol, where possible. youtube.com Electrosynthesis is an emerging green technique that can generate reagents in situ and often operates at room temperature without the need for transition metal catalysts. youtube.com

Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. This includes the use of Lewis acids in halogenation or transition metal catalysts in carbonylation reactions. wikipedia.orgacs.org

Table 3: Green Alternatives in Halogenated Aryl Isocyanate Synthesis

| Traditional Method | Green Alternative | Key Advantages |

|---|---|---|

| Phosgenation of amines | Curtius/Hofmann/Lossen Rearrangement rsc.org | Avoids highly toxic phosgene. |

| Phosgenation of amines | Carbonylation with CO or CO₂ nih.govacs.org | Uses less hazardous C1 sources. |

| Multi-step synthesis with isolation | One-pot/Cascade reactions nih.govnih.gov | Reduces solvent use, waste, and energy consumption. |

| Stoichiometric reagents | Catalytic processes (e.g., catalytic halogenation) | Reduces waste, improves efficiency. |

| Use of hazardous solvents | Use of greener solvents (e.g., water, ethanol) or electrosynthesis youtube.com | Improves safety profile and reduces environmental impact. |

Solvent Selection and Solvent-Free Methodologies

The choice of solvent is critical in the synthesis of isocyanates, as it can significantly influence reaction rates, yields, and the formation of byproducts. The ideal solvent should be inert to the highly reactive isocyanate group and the phosgenating agent, while providing good solubility for the starting aniline.

Solvent-Based Approaches:

Historically, aromatic hydrocarbons such as toluene (B28343) and xylene, as well as chlorinated hydrocarbons like chlorobenzene (B131634) and o-dichlorobenzene, have been employed for the phosgenation of anilines. These non-polar, aprotic solvents are generally favored for their inertness and ability to facilitate the reaction, which often requires elevated temperatures. For instance, the synthesis of related polyhalogenated phenyl isocyanates has been successfully carried out in such solvents. google.com The selection of a suitable solvent is often a balance between solubility characteristics and the ease of removal after the reaction is complete.

Research into the synthesis of various isocyanates has demonstrated that the solvent can impact the efficiency of the reaction. While specific data for this compound is not widely published, general trends in isocyanate synthesis provide valuable insights. The following table illustrates the effect of different solvents on the yield of a generic aryl isocyanate synthesis.

Interactive Data Table: Effect of Solvent on Aryl Isocyanate Synthesis Yield

| Solvent | Dielectric Constant (at 20°C) | Boiling Point (°C) | Typical Yield (%) |

| Toluene | 2.38 | 111 | 85-95 |

| Xylene | 2.27-2.57 | 138-144 | 88-96 |

| Chlorobenzene | 5.62 | 132 | 90-98 |

| o-Dichlorobenzene | 9.93 | 180 | 92-99 |

| Dichloromethane | 9.08 | 40 | 75-85 |

| Acetonitrile | 37.5 | 82 | Lower yields due to potential side reactions |

Note: This data is illustrative and based on general findings in aryl isocyanate synthesis. Specific yields for this compound may vary.

Solvent-Free Methodologies:

In line with the principles of green chemistry, there is a growing interest in developing solvent-free synthetic methods to reduce environmental impact and simplify product purification. researchgate.net For isocyanate synthesis, solvent-free approaches often involve neat reaction mixtures or the use of solid-supported reagents. One such technique is ball milling, a mechanochemical method where the reaction is induced by mechanical energy. researchgate.net This technique can lead to the formation of isothiocyanates from anilines and carbon disulfide without the need for a bulk solvent. researchgate.net While specific applications to the synthesis of this compound are not yet documented, the potential for adapting these solvent-free methods is an area of active research.

Catalytic Systems for Enhanced Efficiency and Reduced Waste

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction efficiency, selectivity, and reduced waste. In the context of isocyanate synthesis, catalysts are employed to facilitate both phosgene-based and, more recently, phosgene-free routes.

Phosgene-Based Catalysis:

In the traditional phosgenation of anilines, tertiary amines such as triethylamine (B128534) can be used as hydrogen chloride acceptors. This prevents the formation of the corresponding amine hydrochloride salt, which can be less reactive, and minimizes the formation of urea byproducts. google.com The use of a tertiary amine can significantly improve the yield and purity of the resulting isocyanate. google.com

Phosgene-Free Catalytic Routes:

The extreme toxicity of phosgene has driven the development of safer, catalytic, non-phosgene alternatives for isocyanate synthesis. These methods often involve the catalytic carbonylation of the corresponding amine or nitro compound precursor.

One promising approach is the reaction of an organic halide with a metal cyanate in the presence of a nickel(0) complex catalyst. This has been shown to produce aryl isocyanates from aryl halides. google.com Another avenue of research involves the dehydration of in-situ formed carbamic acids from amines and carbon dioxide, a process that can be facilitated by certain reagents under mild conditions. scholaris.ca

The development of efficient catalytic systems for the direct conversion of 2-chloro-1-iodo-4-aminobenzene to the desired isocyanate without the use of phosgene is a key objective for future research. The table below summarizes some catalytic systems explored for the synthesis of aryl isocyanates from various precursors.

Interactive Data Table: Catalytic Systems for Aryl Isocyanate Synthesis

| Precursor | Reagent | Catalyst | Solvent | Product |

| Aryl Amine | Phosgene | Triethylamine | Toluene | Aryl Isocyanate |

| Aryl Halide | Metal Cyanate | Nickel(0) Complex | N-Methyl-2-pyrrolidone (NMP) | Aryl Isocyanate |

| Aryl Amine | Carbon Dioxide | Dehydrating Agent | Dichloromethane | Aryl Isocyanate |

| Nitroarene | Carbon Monoxide | Palladium Complex | Various | Aryl Isocyanate |

Note: This table presents a general overview of catalytic systems and not specific results for this compound.

The continued exploration of novel solvents, solvent-free conditions, and advanced catalytic systems will undoubtedly lead to more sustainable and efficient methods for the synthesis of this compound and other valuable chemical intermediates.

Mechanistic Investigations of 2 Chloro 1 Iodo 4 Isocyanatobenzene Reactivity

Reaction Pathways of the Isocyanate Functional Group

The reactivity of 2-Chloro-1-iodo-4-isocyanatobenzene is dominated by the electrophilic nature of the carbon atom in the isocyanate (-N=C=O) group. This carbon is susceptible to attack by a wide range of nucleophiles. The presence of electron-withdrawing chloro and iodo substituents on the benzene (B151609) ring is expected to further enhance the electrophilicity of the isocyanate carbon, making it more reactive than unsubstituted phenyl isocyanate.

Nucleophilic Additions to the Isocyanate Carbon

Nucleophilic addition reactions are fundamental to the chemistry of isocyanates. These reactions involve the attack of a nucleophile on the central carbon atom of the isocyanate group, leading to the formation of a variety of important functional groups.

In principle, this compound would react with alcohols, amines, and carbanions to form carbamates, ureas, and amides, respectively.

Reactions with Alcohols: The reaction of an isocyanate with an alcohol yields a urethane (B1682113) (carbamate). wikipedia.orgnih.govorganic-chemistry.orguantwerpen.begoogle.com This reaction is often catalyzed by bases or organometallic compounds. For this compound, the reaction with an alcohol (R-OH) would produce a substituted carbamate (B1207046). While no specific studies on this reaction with the target compound are available, the general mechanism is well-established.

Reactions with Amines: The reaction between an isocyanate and an amine is typically rapid and exothermic, resulting in the formation of a urea (B33335) derivative. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govresearchgate.netmdpi.com This is a highly versatile reaction for the synthesis of a wide range of ureas. The reaction of this compound with a primary or secondary amine (R-NH2 or R2NH) would yield a correspondingly substituted urea.

Reactions with Carbanions (e.g., Lithium Carbenoids): While less common, isocyanates can react with carbanionic species. For instance, the reaction with organolithium or Grignard reagents can lead to the formation of amides after hydrolysis. Specific data on the reaction of this compound with lithium carbenoids is not found in the surveyed literature.

A summary of expected nucleophilic addition products is presented in the table below.

| Nucleophile | Reagent Example | Expected Product with this compound |

| Alcohol | Ethanol | Ethyl (2-chloro-1-iodo-4-phenyl)carbamate |

| Amine | Diethylamine | 1-(2-chloro-1-iodo-4-phenyl)-3,3-diethylurea |

| Carbanion | Methyllithium | N-(2-chloro-1-iodo-4-phenyl)acetamide (after hydrolysis) |

Isocyanates can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with epoxides to synthesize oxazolidinones, which are important heterocyclic compounds with various biological activities. This reaction is often catalyzed by Lewis acids or bases. While the cycloaddition of various isocyanates with epoxides is a known process, specific studies involving this compound have not been identified in the available literature. The general reaction involves the opening of the epoxide ring and subsequent cyclization with the isocyanate.

Oligomerization and Polymerization Mechanisms Involving Isocyanate

The isocyanate group can react with itself to form dimers, trimers, and higher oligomers or polymers. These reactions are typically catalyzed and can be influenced by reaction conditions.

Isocyanates can undergo dimerization to form uretidinediones (cyclic dimers) and trimerization to form isocyanurates (cyclic trimers). wikipedia.orgnih.govrsc.org Aromatic isocyanates are particularly prone to these reactions, which are often catalyzed by phosphines, amines, or certain metal compounds. nih.gov The formation of these oligomers from this compound is theoretically possible, but specific experimental data or mechanistic studies for this compound are not available. The equilibrium between the monomer and its oligomers can be influenced by temperature. nih.gov

Polyureas are a class of polymers typically synthesized from the reaction of diisocyanates with diamines. While the direct polymerization of monoisocyanates like this compound to form a polyurea is not a standard process, controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed for monomers containing isocyanate functionalities. acs.orgrsc.orgrsc.org However, these studies generally involve the polymerization of vinyl monomers bearing a protected or unprotected isocyanate group, rather than the direct polymerization of the isocyanate group itself.

There is no specific information in the searched literature on the RAFT polymerization of this compound for the synthesis of polyureas. The synthesis of polyisocyanates can also be achieved through living anionic polymerization, which allows for control over molecular weight and dispersity. acs.org

Isocyanate-Specific Rearrangements and Decarbonylations

The isocyanate group (-N=C=O) is a cornerstone of synthetic chemistry, known for its ability to be formed through various rearrangement reactions and to undergo subsequent transformations like decarbonylation.

Rearrangement Reactions Leading to Isocyanates

While this compound is itself an isocyanate, its synthesis often involves a rearrangement reaction as the key step to install this functional group. These reactions typically start from a carboxylic acid derivative and proceed through a nitrene intermediate or a concerted mechanism to yield the isocyanate. wikipedia.orgwikipedia.org The primary methods include the Curtius, Hofmann, and Lossen rearrangements. wikipedia.orgwikipedia.orgwikipedia.org

Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097), which loses nitrogen gas to form an isocyanate. wikipedia.orgtaylorandfrancis.com The acyl azide precursor, 2-chloro-4-iodobenzoyl azide, would be synthesized from the corresponding carboxylic acid or acyl halide. organic-chemistry.orgnih.gov The rearrangement is known to proceed with full retention of the migrating group's stereochemistry. wikipedia.orgnih.gov

Hofmann Rearrangement : This reaction converts a primary amide, in this case, 2-chloro-4-iodobenzamide, into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgchemistrysteps.com The reaction is typically carried out with bromine and a strong base like sodium hydroxide. wikipedia.orgmasterorganicchemistry.com

Lossen Rearrangement : In this process, a hydroxamic acid derivative is converted into an isocyanate. wikipedia.orgnumberanalytics.com The reaction can be initiated by heat or base, causing a concerted rearrangement. wikipedia.orgnih.gov

These rearrangements are summarized in the table below.

| Rearrangement | Starting Material | Key Reagents | Intermediate | Product |

| Curtius wikipedia.orgorganic-chemistry.org | 2-Chloro-4-iodobenzoyl azide | Heat (thermal) or light (photochemical) | Acyl nitrene (or concerted) | This compound |

| Hofmann wikipedia.orgmasterorganicchemistry.com | 2-Chloro-4-iodobenzamide | Br₂, NaOH, H₂O | N-bromoamide, Isocyanate | This compound |

| Lossen wikipedia.orgnumberanalytics.com | 2-Chloro-4-iodobenzoyl hydroxamic acid | Activating agent, Heat/Base | O-acylated hydroxamic acid | This compound |

Decarbonylation Reactions

Aryl isocyanates can undergo decarbonylation, the removal of the carbonyl group (CO), to form other nitrogen-containing compounds. This can be achieved using catalytic amounts of Lewis acidic boranes, such as BCl₃. researchgate.net Another strategy involves the oxidative decarbonylation coupling of isocyanates with anilines, promoted by high-valent iodine, to synthesize unsymmetrical azobenzenes under metal-free conditions. rsc.org

Role of Halogen Substituents in Aromatic Reactivity

The chlorine and iodine atoms on the benzene ring profoundly influence the reactivity of this compound. Their effects are twofold: they alter the electron density of the aromatic ring and provide sites for specific types of reactions.

Electronic Effects of Chlorine and Iodine on the Benzene Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is disfavored due to the presence of three deactivating groups: chloro, iodo, and isocyanato. Halogens are deactivating yet ortho, para-directing. youtube.commakingmolecules.com The isocyanate group is also strongly deactivating and meta-directing.

The directing effects of the substituents are as follows:

Iodine (at C1) : Directs to C2 (occupied), C6, and C4 (occupied).

Chlorine (at C2) : Directs to C1 (occupied), C3, and C5.

Isocyanate (at C4) : Directs to C3 and C5.

Considering these influences, the most likely positions for electrophilic attack are C3 and C5, as they are ortho to the chlorine and meta to the isocyanate group. The C6 position is ortho to the iodine but is sterically hindered by the adjacent iodine atom. Therefore, any EAS reaction would require harsh conditions and would likely yield a mixture of products at the C3 and C5 positions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the ring is activated by potent electron-withdrawing groups (EWGs) located ortho or para to the leaving group. openstax.orglibretexts.org These EWGs stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org

In this compound, both chlorine and iodine can act as leaving groups. The isocyanate group at C4 is a strong EWG, activating the positions ortho and para to it.

The chlorine at C2 is ortho to the iodine and meta to the isocyanate.

The iodine at C1 is ortho to the chlorine and ortho to the C6 position, and para to the C4 isocyanate group.

Given that the EWG must be ortho or para to the leaving group for significant activation, the iodine atom at C1 is the more likely leaving group in an SNAr reaction because it is para to the strongly electron-withdrawing isocyanate group. openstax.org The rate of SNAr reactions also depends on the leaving group's ability, which generally follows the trend F > Cl > Br > I, because the more electronegative atom better polarizes the C-X bond for nucleophilic attack. youtube.com However, the stabilization of the intermediate by the EWG is often the dominant factor.

Halogen Dance and Halogen-Metal Exchange Reactions

Halogen-Metal Exchange

This reaction is a fundamental process in organometallic chemistry where an organic halide is converted to an organometallic compound. wikipedia.org It typically involves reacting an aryl halide with an organolithium reagent, like n-butyllithium. wikipedia.orgstackexchange.com The rate of exchange is dependent on the halogen, following the order I > Br > Cl. wikipedia.org

For this compound, the much greater reactivity of the carbon-iodine bond means that halogen-metal exchange will occur selectively at the C1 position, replacing the iodine atom with lithium to form 2-chloro-4-isocyanatophenyllithium. This organolithium intermediate is a powerful nucleophile and can be used to form new carbon-carbon or carbon-heteroatom bonds by reacting it with various electrophiles.

Halogen Dance

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. researchgate.netrsc.org This reaction typically proceeds via a series of deprotonation and metal-halogen exchange steps. researchgate.net While less common for simple carbocyclic systems compared to heterocycles, the presence of multiple halogens and activating/directing groups could potentially facilitate such a rearrangement under specific strong base conditions, leading to isomeric products. clockss.orgresearchgate.net

Participation in Radical Reactions and Oxidative Transformations

Aryl halides and isocyanates can participate in various radical and oxidative processes.

Radical Reactions : Aryl halides can undergo radical nucleophilic substitution (SRN1) reactions. This multi-step mechanism involves the formation of a radical anion, fragmentation to an aryl radical, and subsequent reaction with a nucleophile. Furthermore, radical intermediates have been proposed in some halogen-metal exchange reactions. stackexchange.comnih.gov

Oxidative Transformations : The iodine atom in this compound can be involved in oxidative processes. For instance, high-valent iodine reagents are known to promote oxidative coupling reactions. rsc.org It is conceivable that the iodo-substituent could be oxidized to a hypervalent iodine species (e.g., -I(OAc)₂), which would dramatically alter the molecule's reactivity and open pathways for further functionalization.

Interplay Between Isocyanate and Halogen Reactivity

The reactivity of this compound is a complex function of the electronic and steric influences exerted by its chloro, iodo, and isocyanato substituents. These groups can act in concert (synergistically) or in opposition (antagonistically) to control the selectivity of reactions at the aromatic ring or at the isocyanate functionality.

The directing effects of the substituents on the aromatic ring are a prime example of their interplay. In electrophilic aromatic substitution reactions, both chlorine and iodine are ortho, para-directing groups, yet they are also deactivating due to their inductive electron-withdrawing nature. quora.comchemistrysteps.comquora.comlumenlearning.com Conversely, the isocyanate group is a meta-director and is also deactivating. mdpi.com

This leads to a complex pattern of activation and deactivation across the aromatic ring. The positions ortho and para to the halogens are electronically favored for electrophilic attack due to resonance stabilization from the halogen lone pairs. quora.comchemistrysteps.com However, the isocyanate group deactivates the entire ring, making such reactions generally slower than on benzene itself.

A synergistic effect could be observed if an attacking reagent has an affinity for both a halogen and the isocyanate group, potentially leading to a specific reaction pathway. For instance, a reagent that is directed to the ortho position of the iodine atom would also be at a meta position relative to the isocyanate group, a scenario that could influence regioselectivity.

An antagonistic effect is more readily apparent. For example, in a nucleophilic aromatic substitution reaction, the electron-withdrawing nature of the isocyanate group would activate the ring towards attack, particularly at the positions ortho and para to it. However, the positions of the halogens are ortho and meta to the isocyanate. The reactivity at the carbon bearing the iodine or chlorine would be influenced by the balance between the activating effect of the isocyanate and the inherent reactivity of the C-I and C-Cl bonds.

The relative leaving group ability of the halogens (I > Br > Cl > F) is a critical factor in nucleophilic aromatic substitution. libretexts.orgquora.comyoutube.com Thus, the C-I bond is more likely to be cleaved in such a reaction than the C-Cl bond.

Table 1: Predicted Interplay of Substituent Effects on Reaction Selectivity

| Reaction Type | Attacking Reagent | Synergistic/Antagonistic Effect | Predicted Outcome |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺) | Antagonistic | Deactivated ring, substitution likely directed by halogens to positions 3 and 5, but hindered by overall deactivation. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻) | Synergistic/Antagonistic | Isocyanate group activates the ring. Iodide is a better leaving group than chloride. libretexts.orgquora.comyoutube.com Substitution of iodine is favored. |

| Reaction at Isocyanate | Nucleophile (e.g., RNH₂) | Steric Antagonism | The ortho-iodo group may sterically hinder the approach of the nucleophile to the isocyanate carbon. |

The ortho-relationship between the chloro and iodo groups, and the proximity of the iodo group to the isocyanate functionality, introduces significant steric considerations. The "ortho effect" is a well-documented phenomenon where a group at the ortho position can influence the reactivity of a functional group through steric hindrance or by altering its electronic properties. ebrary.netwikipedia.org

In the case of this compound, the bulky iodine atom ortho to the isocyanate group can sterically hinder the approach of nucleophiles to the electrophilic carbon of the isocyanate. mdpi.com This could lead to a decrease in the rate of reactions such as urethane or urea formation compared to an unhindered aryl isocyanate.

Conversely, the ortho-iodo group could also participate in directed metalation reactions. If a strong base were to deprotonate the aromatic ring, the iodine atom could direct an organometallic species to the adjacent position (position 2), leading to specific functionalization at that site.

Table 2: Influence of Steric Hindrance on Reactivity

| Reaction Site | Interacting Group | Effect | Consequence |

| Isocyanate Group | Ortho-Iodo Group | Steric Hindrance | Reduced reaction rates with bulky nucleophiles. |

| Position 2 (ortho to Iodo) | Iodo Group | Directed Metalation | Potential for regioselective functionalization. |

| Position 3 (ortho to Chloro) | Chloro Group | Steric Hindrance | May influence the regioselectivity of electrophilic attack. |

Transition State Analysis and Reaction Energetics

While no specific experimental or computational studies on the transition states and reaction energetics of this compound have been reported, we can infer these properties from general principles of physical organic chemistry and studies on analogous systems.

The rate-determining step of a reaction involving this compound would depend on the specific transformation.

Nucleophilic attack at the isocyanate: In reactions with nucleophiles like alcohols or amines, the formation of the initial adduct between the nucleophile and the isocyanate carbon is typically the rate-determining step. ebrary.net The energy of the transition state for this step would be influenced by the electrophilicity of the isocyanate carbon and the nucleophilicity of the attacking species. The electron-withdrawing nature of the chloro and iodo groups would increase the electrophilicity of the isocyanate carbon, potentially accelerating this step, though this may be counteracted by steric hindrance from the ortho-iodo group.

Electrophilic aromatic substitution: The rate-determining step is the formation of the arenium ion intermediate (also known as a sigma complex), where the aromaticity of the ring is temporarily broken. masterorganicchemistry.com The stability of this intermediate, and thus the energy of the transition state leading to it, is paramount. The presence of three deactivating groups on the ring would raise the energy of this transition state, making the reaction slow.

Nucleophilic aromatic substitution: In an addition-elimination mechanism, the formation of the Meisenheimer complex (the anionic intermediate) is usually the rate-determining step. youtube.com The presence of the strongly electron-withdrawing isocyanate group would stabilize this intermediate, thereby lowering the activation energy for its formation.

The key reactive intermediates in reactions of this compound are expected to be analogous to those in other aromatic systems.

In electrophilic aromatic substitution: The key intermediate would be a benzenonium ion (arenium ion), where the electrophile has added to the ring, and the positive charge is delocalized over the remaining five carbon atoms. The positions of the substituents would influence the stability of the different possible resonance structures of this intermediate.

In nucleophilic aromatic substitution (addition-elimination): The key intermediate is the Meisenheimer complex , an anionic species formed by the addition of the nucleophile to the aromatic ring. youtube.com The negative charge is delocalized, and the presence of electron-withdrawing groups like the isocyanate group stabilizes this intermediate.

In reactions involving the isocyanate group: The reaction with a nucleophile proceeds through a tetrahedral intermediate formed at the isocyanate carbon. This intermediate then collapses to form the final product, such as a urethane or urea.

In reactions under strongly basic conditions: An alternative pathway for nucleophilic aromatic substitution could involve an benzyne (B1209423) intermediate . masterorganicchemistry.comlibretexts.org This highly reactive species would be formed by elimination of HCl or HI, followed by the addition of a nucleophile. The formation of two different benzyne intermediates is possible, leading to a mixture of products.

Table 3: Postulated Key Intermediates in Reactions of this compound

| Reaction Type | Key Intermediate | Structural Features |

| Electrophilic Aromatic Substitution | Benzenonium Ion | Positively charged, non-aromatic carbocation. |

| Nucleophilic Aromatic Substitution (Addition-Elimination) | Meisenheimer Complex | Negatively charged, non-aromatic anionic species. |

| Nucleophilic Aromatic Substitution (Elimination-Addition) | Benzyne | Neutral, highly strained, contains a formal triple bond in the aromatic ring. |

| Reaction at Isocyanate Group | Tetrahedral Intermediate | Anionic species with a tetrahedral carbon atom derived from the isocyanate group. |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Application of NMR Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Chloro-1-iodo-4-isocyanatobenzene. By analyzing the magnetic properties of its atomic nuclei, detailed information about bond connectivity and spatial arrangement can be obtained.

Multi-nuclear NMR provides a complete picture of the molecule's carbon and proton framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would appear as complex multiplets resulting from spin-spin coupling. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro, iodo, and isocyanate groups. For a similarly substituted compound, p-chloroiodobenzene, the protons on the aromatic ring appear as two doublets around 6.94 ppm and 7.48 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum would display six unique signals for the six carbons of the benzene ring. The carbon atom attached to the isocyanate group would have a characteristic chemical shift, typically in the range of 120-140 ppm. The carbons bonded to the iodine and chlorine atoms would also exhibit distinct shifts, influenced by the electronegativity and anisotropic effects of the halogens.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the isocyanate group. The chemical shift of the nitrogen atom in the -N=C=O group is highly sensitive to its chemical environment and can be a valuable probe for studying intermolecular interactions and reaction progress.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Information Provided |

|---|---|---|

| ¹H | 7.0 - 8.0 | Reveals the electronic environment and coupling between the three aromatic protons. |

| ¹³C | 100 - 150 | Identifies the six unique carbon atoms of the aromatic ring and the isocyanate carbon. |

| ¹⁵N | -150 to -350 (relative to CH₃NO₂) | Provides direct insight into the electronic structure of the isocyanate functional group. |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the substitution pattern of the aromatic ring. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the benzene ring. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum would connect signals from protons that are on adjacent carbons, allowing for the establishment of the proton connectivity sequence. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and sensitive method for identifying functional groups and tracking the progress of reactions involving this compound. azom.com

The IR spectrum of this compound is dominated by the strong and characteristic absorption of the isocyanate group.

Isocyanate Group (-N=C=O): This group exhibits a very strong and sharp absorption band due to its asymmetric stretching vibration, typically appearing in a relatively clear region of the spectrum between 2250 and 2285 cm⁻¹. spectroscopyonline.com This peak is an excellent diagnostic marker for the presence of the isocyanate functionality. researchgate.net

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 | Strong, Sharp |

| Aromatic C-Cl | Stretch | 1000 - 1100 | Medium to Strong |

| Aromatic C-I | Stretch | 500 - 600 | Medium |

| Aromatic C=C | Stretch | 1400 - 1600 | Variable |

| Aromatic C-H | Stretch | 3000 - 3100 | Variable |

In situ IR spectroscopy is a powerful technique for monitoring reactions involving isocyanates in real-time. researchgate.netyoutube.com By inserting a fiber-optic probe into the reaction vessel, the concentration of the isocyanate can be continuously measured by observing the intensity of its characteristic absorption band around 2270 cm⁻¹. researchgate.net This allows for the determination of reaction kinetics, the identification of reaction intermediates, and the elucidation of reaction mechanisms without the need for sampling. youtube.comacs.org The disappearance of the isocyanate peak provides a direct measure of the reaction's progress and endpoint.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound through analysis of its fragmentation patterns. savemyexams.com

Upon electron ionization, the molecule will form a molecular ion (M⁺), and the peak corresponding to this ion will reveal the compound's molecular weight. For this compound (C₇H₃ClINO), the exact mass would be approximately 278.9 g/mol . A key feature in the mass spectrum will be the isotopic pattern for chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio will result in an [M+2] peak that is about one-third the intensity of the molecular ion peak. libretexts.org

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the isocyanate group (-NCO), resulting in a fragment ion corresponding to 1-chloro-3-iodobenzene.

Loss of the iodine atom (-I), which is a good leaving group.

Loss of the chlorine atom (-Cl).

Cleavage of the benzene ring itself, leading to smaller fragment ions.

For a related compound, 1-chloro-4-isocyanatobenzene, the mass spectrum shows a prominent molecular ion peak and significant fragmentation. nist.gov Similarly, the mass spectrum of 1-chloro-4-iodobenzene (B104392) shows the expected molecular ion and isotopic patterns. nist.gov The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. tutorchase.commiamioh.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl, ¹²⁷I) | Significance |

|---|---|---|---|

| [M]⁺ | [C₇H₃ClINO]⁺ | 279 | Molecular Ion |

| [M+2]⁺ | [C₇H₃³⁷ClINO]⁺ | 281 | Confirms presence of one Chlorine atom |

| [M-NCO]⁺ | [C₆H₃ClI]⁺ | 237 | Loss of the isocyanate group |

| [M-I]⁺ | [C₇H₃ClNO]⁺ | 152 | Loss of the Iodine atom |

| [M-Cl]⁺ | [C₇H₃INO]⁺ | 244 | Loss of the Chlorine atom |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O).

The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions makes it a definitive method for formula confirmation. The measured exact mass from an HRMS analysis of this compound would be expected to align with the calculated theoretical value within a very narrow tolerance (typically < 5 ppm), thus verifying its elemental composition.

Table 1: Molecular Formula and Exact Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃ClINO |

| Calculated Exact Mass | 278.8999 Da |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. nationalmaglab.org In a typical MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺) would be selected in the first stage of the mass spectrometer (MS1). This precursor ion is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to break apart into smaller, characteristic fragment ions. unt.edu These product ions are then analyzed in the second stage of the mass spectrometer (MS2).

The fragmentation of this compound is expected to proceed through several predictable pathways based on the lability of its functional groups and bonds. Key fragmentation patterns would likely include:

Loss of Carbon Monoxide (CO): The isocyanate group can readily lose a neutral CO molecule (28 Da).

Loss of Halogens: Cleavage of the carbon-halogen bonds can result in the loss of a chlorine radical (Cl•) or an iodine radical (I•).

Cleavage of the Isocyanate Group: The entire isocyanate group (-NCO) may be lost.

By analyzing the masses of the resulting fragment ions, a detailed fragmentation pathway can be constructed, providing significant structural confirmation.

Table 2: Predicted Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 279.9 | CO | 251.9 | [C₆H₃ClIN]⁺ |

| 279.9 | NCO | 237.9 | [C₆H₄ClI]⁺ |

| 279.9 | Cl | 244.9 | [C₇H₃INO]⁺ |

| 279.9 | I | 152.9 | [C₇H₃ClNO]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of the closely related precursor, 2-Chloro-4-iodoaniline, provides valuable insights into the likely solid-state conformation and packing. researchgate.net The substitution of the amino (-NH₂) group with an isocyanate (-NCO) group would introduce significant changes to the intermolecular interactions while retaining the core halogenated benzene framework.

Intermolecular Interactions and Hydrogen Bonding Networks

In the crystal structure of 2-Chloro-4-iodoaniline, the primary stabilizing forces are weak intermolecular interactions, including N-H···N, N-H···I, and N-H···Cl contacts, rather than classic hydrogen bonds or strong halogen-halogen interactions. researchgate.net

For this compound, the hydrogen bond donor capability of the amino group is absent. Consequently, the intermolecular interaction profile would be fundamentally different. The crystal structure would be stabilized by other types of non-covalent interactions: rsc.org

Halogen Bonding: The electropositive region (σ-hole) on the iodine atom could form halogen bonds with the electronegative oxygen or nitrogen atoms of the isocyanate group of a neighboring molecule. semanticscholar.org

Dipole-Dipole Interactions: The highly polar isocyanate group would induce significant dipole-dipole interactions, influencing the orientation of molecules within the crystal.

Isocyanide Interactions: The carbon atom of the isocyanate group can participate in interactions with aromatic π systems or halogen atoms of adjacent molecules. nih.gov

These interactions collectively dictate the supramolecular architecture of the compound in the solid state. rsc.org

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates

Many chemical reactions proceed through short-lived, high-energy intermediates that are not detectable by conventional analytical methods. Advanced spectroscopic techniques are required to observe and characterize these transient species, providing crucial evidence for proposed reaction mechanisms.

Time-Resolved Spectroscopy

Time-resolved spectroscopy involves monitoring spectroscopic changes as a function of time following the initiation of a chemical reaction, often by a pulse of light (photolysis) or a rapid mixing of reagents. This technique allows for the direct observation of reaction intermediates with lifetimes on the order of femtoseconds to seconds.

In the context of this compound, time-resolved infrared (TRIR) or time-resolved absorption spectroscopy could be employed to study its reactivity. For instance, the reaction of the isocyanate group with a nucleophile, such as an alcohol or amine, proceeds through a transient addition intermediate. By initiating the reaction with a laser pulse and monitoring the changes in the vibrational spectrum (particularly the strong isocyanate stretch around 2250 cm⁻¹) or electronic absorption spectrum over time, one could directly detect the formation and decay of these intermediates, providing definitive mechanistic insight.

EPR for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, stands as a powerful and definitive technique for the detection and characterization of paramagnetic species, most notably radical intermediates, which feature one or more unpaired electrons. rsc.org In the context of reactions involving this compound, the formation of various radical intermediates is plausible under specific reaction conditions, such as those initiated by thermolysis, photolysis, or single-electron transfer (SET) processes. The direct investigation of these transient species by EPR spectroscopy can provide invaluable insights into reaction mechanisms, including pathways of initiation, propagation, and termination.

While specific EPR spectroscopic data for radical intermediates derived directly from this compound are not extensively documented in publicly available literature, the principles of EPR and data from analogous compounds allow for a reasoned discussion of the potential radical species that could be formed and characterized.

Potential Radical Intermediates and Their Theoretical EPR Signatures

Several types of radical intermediates could conceivably be generated from this compound:

Aryl Radicals: Homolytic cleavage of the carbon-iodine bond, which is typically weaker than the carbon-chlorine bond, could generate a 2-chloro-4-isocyanatophenyl radical. The unpaired electron in such a radical would be localized in a sp² orbital on the carbon atom where the iodine was previously attached. The EPR spectrum would be expected to show hyperfine coupling to the adjacent aromatic protons.

Nitrogen-Centered Radicals: Addition of a radical species to the isocyanate group could lead to the formation of an N-arylimidoyl radical. rsc.org For instance, the addition of tert-butoxyl radicals to 1-isocyano-4-chlorobenzene has been shown to generate such intermediates. rsc.org The unpaired electron in these radicals resides primarily on the nitrogen atom, and the EPR spectrum would exhibit a characteristic hyperfine splitting from the ¹⁴N nucleus (I=1), typically resulting in a triplet pattern. Further coupling to aromatic protons would also be anticipated.

Radical Adducts: In the presence of radical traps such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or 2,2,5,5-tetramethyl-1-pyrroline N-oxide (TMPO), short-lived radical intermediates can be converted into more persistent nitroxide radicals. scielo.org.mxresearchgate.net The EPR spectra of these spin adducts are often highly informative, with the magnitude of the hyperfine coupling constants providing information about the nature of the trapped radical (e.g., carbon-centered vs. oxygen-centered). For instance, studies on the electrochemical oxidation of iodide have successfully used spin traps to detect the formation of the iodine radical (I•). scielo.org.mxresearchgate.net

Arene Radical Cations: Single-electron transfer from the aromatic ring can generate an arene radical cation. In such species, the unpaired electron is delocalized over the π-system of the benzene ring. The resulting EPR spectrum would be characterized by hyperfine couplings to the aromatic protons and potentially the halogen substituents. The reaction of aromatic isocyanates with OH radicals, for example, has been suggested to proceed via addition to the aromatic ring, which could involve such radical cation intermediates. nih.gov

Challenges in EPR Studies